Cas no 2172008-96-5 (1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid)
1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid
- 2172008-96-5
- EN300-1538567
- 1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid
-
- Inchi: 1S/C26H21BrN2O5/c27-22-11-15(24(30)29-12-16(13-29)25(31)32)9-10-23(22)28-26(33)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,28,33)(H,31,32)
- InChI Key: AOIDLULGWIDQBB-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(N1CC(C(=O)O)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 520.06338g/mol
- Monoisotopic Mass: 520.06338g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 765
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 95.9Ų
1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1538567-50mg |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1538567-100mg |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1538567-250mg |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1538567-500mg |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1538567-1000mg |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1538567-2500mg |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1538567-5000mg |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1538567-10000mg |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1538567-1.0g |
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-3-carboxylic acid |
2172008-96-5 | 1g |
$0.0 | 2023-06-06 |
1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid
Introduction to 1-3-Bromo-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic Acid (CAS No. 2172008-96-5)
1-3-Bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid (CAS No. 2172008-96-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of azetidine, a four-membered heterocyclic ring, and incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the bromine atom and the Fmoc group imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid is characterized by its intricate arrangement of functional groups. The azetidine ring, which is a key structural element, provides a rigid framework that can influence the conformational flexibility and stability of the molecule. The Fmoc group, commonly used in peptide synthesis to protect amino groups, ensures that the compound remains stable during synthetic manipulations and can be selectively deprotected when required. The bromine atom at the 3-position of the benzoyl moiety adds further complexity and reactivity, making this compound a versatile building block for the development of novel therapeutic agents.
Recent studies have highlighted the potential applications of 1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid in various areas of medicinal chemistry. One notable area is its use as an intermediate in the synthesis of small molecules targeting specific protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their modulation has emerged as a promising strategy for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. The unique structural features of this compound make it an ideal candidate for designing molecules that can selectively disrupt or enhance PPIs.
In addition to its role in PPI modulation, 1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid has also shown promise in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The presence of the Fmoc group and the bromine atom can be strategically exploited to design prodrugs with improved pharmacokinetic properties, such as enhanced solubility, stability, and bioavailability. This approach has been particularly useful in addressing challenges associated with drug delivery and target specificity.
The synthetic accessibility of 1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid has been extensively studied in recent literature. Various synthetic routes have been developed to efficiently prepare this compound with high purity and yield. One common approach involves the coupling of an appropriately substituted azetidine derivative with a brominated benzoyl chloride, followed by protection with the Fmoc group. These synthetic strategies not only facilitate large-scale production but also allow for easy modification of the molecule to explore its biological activities.
The biological evaluation of 1-3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-3-carboxylic acid has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. For example, it has shown potent inhibitory activity against certain kinases implicated in cancer progression, suggesting its potential as a lead compound for anticancer drug development. Additionally, preliminary studies have indicated that this compound can modulate signaling pathways associated with inflammation and immune response, opening up new avenues for therapeutic intervention.
To further validate its therapeutic potential, preclinical studies are currently underway to evaluate the pharmacological properties of 1-3-bromo-4-{(9H-fluoren - 9 - ylmethoxycarbonyl) amino} benzoylazetidine - 3 - carboxylic acid. These studies focus on assessing its efficacy in animal models of various diseases, as well as its safety profile and pharmacokinetic behavior. Early results have been promising, with the compound demonstrating good oral bioavailability and low toxicity at therapeutic doses.
In conclusion, 1 - 3 - bromo - 4 - { ( 9 H - fluoren - 9 - ylmethoxycarbonyl ) amino } benzoylazetidine - 3 - carboxylic acid (CAS No. 2172008 - 96 - 5) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive candidate for developing novel therapeutic agents targeting various disease states. Ongoing research continues to explore its full potential, with promising applications in areas such as PPI modulation, prodrug design, and enzyme inhibition.
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